2,2',4,4',5,5'-Hexabromobiphenyl

Description

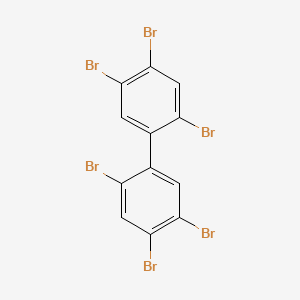

2,2',4,4',5,5'-hexabromobiphenyl is a polybromobiphenyl that is biphenyl in which the hydrogens at positions 2, 2', 4, 4', 5, and 5' have been replace by bromines. It is a polybromobiphenyl and a brominated flame retardant.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-tribromo-5-(2,4,5-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBBJSKXDBUNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)C2=CC(=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858838 | |

| Record name | 2,2',4,4',5,5'-Hexabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polybrominated biphenyl appears as a white chalky solid. Softens at 162 °F. (NTP, 1992), White solid; [HSDB] | |

| Record name | POLYBROMINATED BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5,2',4',5'-Hexabromobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

72 °C | |

| Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in acetone and benzene, In water, 0.011 mg/L at 25 °C | |

| Record name | POLYBROMINATED BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.6e-05 mmHg at 194 °F (NTP, 1992), 0.00000005 [mmHg], 5.2X10-8 mm Hg at 25 °C | |

| Record name | POLYBROMINATED BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5,2',4',5'-Hexabromobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Flame retardant (Firemaster BP-6 ) was subjected to chem and toxicological analyses to establish whether brominated dibenzo-p-dioxin or dibenzofuran impurities were present. No bromodibenzofurans or bromodibenzo-p-dioxins were found., Firemaster BP-6 contains 25 ppm hexabromonaphthalene and 1 ppm pentabromonaphtalene as impurities. Firemaster BP-6 has been found to contain 70 ppm hexabromonaphthalene and 150 ppm pentabromonaphthalene. | |

| Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

67774-32-7, 59080-40-9 | |

| Record name | POLYBROMINATED BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PBB 153 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59080-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,2',4',5'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',5,5'-Hexabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FireMaster FF 1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4,4',5,5'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S2PWX7KBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

246 to 250 °F (NTP, 1992) | |

| Record name | POLYBROMINATED BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2,2',4,4',5,5'-Hexabromobiphenyl chemical properties

An In-Depth Technical Guide to the Chemical Properties and Analysis of 2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153)

Introduction

Polybrominated biphenyls (PBBs) are a class of synthetic brominated hydrocarbons historically used as flame retardants in plastics for electronics, textiles, and other consumer products.[1][2] Among the 209 possible PBB congeners, this compound (PBB-153) is of particular scientific and public health interest. It was the principal congener in the commercial flame retardant mixture FireMaster BP-6, which was involved in a widespread agricultural contamination incident in Michigan, USA, in 1973.[3][4][5] This event led to significant human exposure and has been the subject of long-term health studies.[6][7]

Due to its profound environmental persistence, bioaccumulative potential, and toxicity, PBB-153 is classified as a persistent organic pollutant (POP).[2][8] Its production and use have been banned or severely restricted globally.[4][9] This guide, intended for researchers, toxicologists, and environmental scientists, provides a detailed examination of the core chemical properties of PBB-153, the rationale behind its behavior in biological and environmental systems, and the analytical methodologies required for its precise quantification.

Molecular Identity and Structure

The chemical identity of PBB-153 is fundamental to understanding its properties and interactions.

The structure consists of a biphenyl backbone where bromine atoms have replaced hydrogen atoms at the 2, 2', 4, 4', 5, and 5' positions.[3]

A critical structural feature is the presence of bromine atoms at the ortho-positions (2 and 2'). The large atomic radius of bromine creates significant steric hindrance, forcing the two phenyl rings to adopt a non-planar, twisted conformation.[11] This conformation is crucial as it influences the molecule's ability to interact with biological receptors, such as the aryl hydrocarbon (Ah) receptor, distinguishing its toxicological profile from more planar congeners.[1][12]

Physicochemical Properties

The environmental persistence and bioaccumulative nature of PBB-153 are direct consequences of its physical and chemical properties. These properties dictate its partitioning behavior in multiphase environmental systems and its resistance to degradation.

| Property | Value | Source | Significance |

| Appearance | White to off-white solid | [2][13] | Solid state at ambient temperatures contributes to low volatility. |

| Melting Point | 72 °C | [2] | |

| Water Solubility | 0.011 mg/L at 25 °C | [3] | Extremely low solubility drives partitioning into organic phases like sediment and biota. |

| Vapor Pressure | 5.2 x 10⁻⁸ mm Hg at 25 °C | [3][4] | Very low volatility; long-range transport occurs primarily via adsorption to atmospheric particles. |

| Octanol-Water Partition Coefficient (log Kₒw) | 6.39 | [4][11] | High value indicates strong lipophilicity and a high potential for bioaccumulation in fatty tissues. |

| Soil Organic Carbon-Water Partition Coefficient (log Kₒc) | 3.33 - 3.87 (estimated) | [4][11] | Indicates strong adsorption to soil and sediment organic matter, limiting mobility in soil and groundwater. |

| Henry's Law Constant | 3.9 x 10⁻⁶ atm·m³/mol | [11] | Suggests that volatilization from water is not a primary fate process, especially given its strong adsorption to sediment.[14] |

Synthesis and Commercial Production

Commercial production of PBBs was generally achieved through the direct bromination of biphenyl.[15] This process typically involved reacting biphenyl dissolved in a solvent like ethylene bromide with bromine gas in the presence of a Friedel-Crafts catalyst, such as iron or aluminum chloride (AlCl₃).[15] The degree of bromination was controlled by the stoichiometry of the reactants.

The resulting product was a mixture of different PBB congeners. For instance, the technical grade product FireMaster BP-6 contained approximately 63% hexabromobiphenyl, with PBB-153 being the principal isomer, and smaller amounts of penta-, hepta-, and other bromobiphenyls.[3]

Environmental Fate and Persistence

PBB-153 is exceptionally stable and resistant to environmental degradation.[16]

-

Abiotic Degradation: Degradation through non-photochemical abiotic reactions is considered highly unlikely.[16] While laboratory studies in methanol show that PBB-153 can undergo rapid photodegradation to form lower-brominated PBBs, the extent of this process under natural environmental conditions is not well-defined.[16] Field observations suggest high persistence of the parent compound.[16][17]

-

Biodegradation: PBB-153 is highly resistant to microbial degradation.[17] Studies have shown negligible breakdown even after a year of incubation in soil.[17] Some microbial reductive debromination pathways have been proposed, but these processes are extremely slow in the environment.[18]

-

Transport and Partitioning: In the atmosphere, PBBs exist mainly adsorbed to particulate matter and are removed by deposition.[14] In aquatic systems, PBB-153 strongly sorbs to suspended solids and sediment due to its hydrophobicity.[13][14] Its low mobility in soil means it remains concentrated in upper soil layers for long periods.[3]

-

Bioaccumulation and Half-Life: Due to its high lipophilicity (high log Kₒw), PBB-153 readily accumulates in the adipose tissue of organisms.[13][19] It is biomagnified through the food web. In humans, it is highly persistent with an estimated biological half-life of approximately 12 to 18.5 years, influenced by factors such as age at exposure, BMI, and breastfeeding.[6][19][20]

Toxicological Profile

PBB-153 is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Its toxicity is linked to its activity as an endocrine-disrupting chemical.[6]

-

Mechanism of Action: The toxicity of PBB-153 is thought to be related to its interaction with the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor involved in regulating the expression of genes related to metabolism and cellular growth.[1] PBB exposure has also been associated with alterations in immune function and estrogen-regulation pathways.[21]

-

Metabolism: In contrast to lower brominated congeners, PBB-153 is highly resistant to metabolic breakdown in humans and animals.[3][20] The lack of adjacent non-halogenated carbon atoms prevents enzymatic attack by cytochrome P450 enzymes. This metabolic stability is a key factor in its long biological half-life. While some hydroxylated metabolites have been identified in animal studies, less than 10% of a given dose is typically excreted.[3]

-

Human Health Effects: Long-term studies of the Michigan cohort have linked PBB exposure to a range of adverse health outcomes.[7][22] These include an increased risk of breast cancer in females, digestive system cancers, and potential effects on the thyroid and immune systems.[5][22] In-utero and early-life exposure have been associated with reproductive and developmental effects, such as accelerated puberty in girls and an increased risk of miscarriage in the daughters of exposed women.[7][19]

Analytical Methodology

Accurate quantification of PBB-153 in complex environmental and biological matrices requires sophisticated analytical techniques. The gold standard is gas chromatography coupled with mass spectrometry (GC-MS), often using tandem mass spectrometry (MS/MS) for enhanced selectivity.[23][24][25]

Protocol: Quantification of PBB-153 in Human Serum by GC-MS/MS

This protocol outlines a typical workflow. The use of an isotopically labeled internal standard (e.g., ¹³C₁₂-PBB-153) is essential for accurate quantification via isotope dilution, as it corrects for matrix effects and variations in extraction efficiency and instrument response.[24]

1. Sample Preparation and Extraction:

- Rationale: The primary goal is to isolate the lipophilic PBB-153 from the complex serum matrix (proteins, lipids, water) and transfer it into an organic solvent.

- Steps:

- Spike a known volume of serum (e.g., 1 mL) with a precise amount of ¹³C₁₂-PBB-153 internal standard.

- Denature proteins by adding formic acid and/or propan-2-ol.

- Perform liquid-liquid extraction (LLE) by adding a mixture of organic solvents (e.g., hexane and methyl tert-butyl ether), vortexing, and centrifuging to separate the layers.

- Collect the organic (upper) layer containing the PBBs. Repeat the extraction twice more and combine the organic extracts.

2. Extract Cleanup:

- Rationale: Co-extracted lipids and other interferences can degrade GC column performance and interfere with MS detection. A cleanup step is critical for robust and sensitive analysis.

- Steps:

- Concentrate the combined organic extract under a gentle stream of nitrogen.

- Employ solid-phase extraction (SPE) using a multi-layered silica/florisil cartridge.

- Pass the concentrated extract through the SPE cartridge. The non-polar PBB-153 is retained while more polar interferences are washed away.

- Elute the PBB-153 from the cartridge using an appropriate solvent mixture (e.g., hexane:dichloromethane).

3. Instrumental Analysis:

- Rationale: GC separates PBB-153 from other co-eluting compounds based on its boiling point and interaction with the capillary column. The MS/MS detector provides highly selective and sensitive detection by monitoring specific parent-to-daughter ion transitions.

- Steps:

- Concentrate the final eluate and add a recovery standard.

- Inject a small volume (e.g., 1 µL) into the GC-MS/MS system.

- GC Conditions: Use a short, non-polar capillary column (e.g., 15 m x 0.25 mm x 0.1 µm) with a rapid temperature program to minimize thermal degradation of the analyte.[25]

- MS/MS Conditions: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific transitions for both the native PBB-153 and the ¹³C₁₂-labeled internal standard for definitive identification and quantification.

4. Quantification:

- Rationale: Isotope dilution mass spectrometry provides the most accurate quantification.

- Steps:

Generate a calibration curve using standards containing known concentrations of native PBB-153 and a fixed concentration of the internal standard.

Calculate the ratio of the peak area of the native analyte to the peak area of the labeled internal standard in both the standards and the unknown samples.

Quantify the concentration of PBB-153 in the sample by comparing its response ratio to the calibration curve.

Diagram 4: General Workflow for PBB-153 Analysis in Serum. Conclusion

This compound (PBB-153) is a legacy environmental contaminant whose chemical properties—namely its extreme hydrophobicity, low volatility, and profound resistance to degradation—make it a persistent and bioaccumulative threat. Its unique non-planar structure dictates its toxicological interactions, leading to a range of adverse health effects. Understanding these core properties is essential for assessing its environmental risk, predicting its fate and transport, and developing effective strategies for monitoring human exposure. The analytical methods outlined provide the robust framework necessary for accurately measuring this compound, supporting ongoing research into its long-term health impacts and informing public health policy.

References

- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/books/NBK153691/

- Pbb 153 | C12H4Br6 | CID 42948 - PubChem. (n.d.). National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Pbb-153

- Hexabromobiphenyl - Stockholm Convention. (n.d.). Stockholm Convention. URL: http://www.pops.int/TheConvention/ThePOPs/AllPOPs/tabid/2509/Default.aspx

- PBDE-154/PBB-153 - EWG || Human Toxome Project. (n.d.). Environmental Working Group. URL: https://www.ewg.org/sites/humantoxome/chemicals/chemical.php?chemid=100143

- Polybrominated biphenyl - Wikipedia. (n.d.). Wikipedia. URL: https://en.wikipedia.

- [Determination of vapor pressures of six polybrominated biphenyl congeners by gas chromatography] - PubMed. (2006). Se Pu, 24(4), 385–388. URL: https://pubmed.ncbi.nlm.nih.gov/16955787/

- Elimination of PBB-153; Findings from a cohort of Michigan adults - PMC - NIH. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9386341/

- A State of the Science Review of Human Health Effects of the Michigan Polybrominated Biphenyl Contamination after Five Decades - NIH. (n.d.). National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10330612/

- Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE). (n.d.). LCGC. URL: https://www.chromatographyonline.

- POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polybrominated Biphenyls - NCBI. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/books/NBK153698/

- Elimination of PBB-153; findings from a cohort of Michigan adults - ResearchGate. (n.d.). ResearchGate. URL: https://www.researchgate.

- Toxicological Profile for Polybrominated Biphenyls. (n.d.). Agency for Toxic Substances and Disease Registry. URL: https://www.

- Technical Fact Sheet – Polybrominated Biphenyls (PBBs) - US EPA. (n.d.). United States Environmental Protection Agency. URL: https://www.epa.gov/sites/default/files/2017-10/documents/ffrro_factsheet_contaminant_pbbs_september2017_508.pdf

- Mortality of individuals in a long-term cohort exposed to polybrominated biphenyls (PBBs). (2025). Environmental Health, 24(1). URL: https://ehjournal.biomedcentral.com/articles/10.1186/s12940-025-01192-5

- Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6446529/

- Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/books/NBK385627/

- This compound CAS # 59080-40-9 - AccuStandard. (n.d.). AccuStandard. URL: https://www.accustandard.com/p-4043-224455-hexabromobiphenyl.html

- Assessing Metabolic Differences Associated with Exposure to Polybrominated Biphenyl and Polychlorinated Biphenyls in the Michigan PBB Registry - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10041203/

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023). RSC Advances, 13(27), 18435–18464. URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra02315a

- Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway - PubMed. (1998). Environmental Science & Technology, 32(4), 542–548. URL: https://pubmed.ncbi.nlm.nih.gov/21650965/

- Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography-Tandem Mass Spectrometry. - Semantic Scholar. (n.d.). Semantic Scholar. URL: https://www.semanticscholar.org/paper/Quantification-of-Polybrominated-and-Biphenyls-in-Kuklenyik-Rebholz/f1d75f280a562479e0012217f7b3187c95e1c470

- Determinants of Polybrominated Biphenyl Serum Decay among Women in the Michigan PBB Cohort - CDC Stacks. (n.d.). Centers for Disease Control and Prevention. URL: https://stacks.cdc.gov/view/cdc/5923

- Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. (n.d.). Agilent Technologies. URL: https://www.agilent.com/cs/library/applications/application-rapid-analysis-polybrominated-biphenyls-pbdes-intuvo-9000-gc-5977b-5991-9017zhcn-cn.pdf

- This compound | 59080-40-9 - ChemicalBook. (n.d.). ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6479794.htm

- Publications - Michigan PBB Registry - Emory University. (n.d.). Emory University. URL: https://www.pbbregistry.emory.

- 2,2',4,4,5,5'-Hexabromobiphenyl - PubChem. (n.d.). National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/129850287

- Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts - PMC - NIH. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10853509/

- Synthesis of Polybrominated Diphenyl Ethers and Their Capacity to Induce CYP1A by the Ah Receptor Mediated Pathway | Environmental Science & Technology - ACS Publications. (n.d.). American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/es970503f

- A State of the Science Review of Human Health Effects of the Michigan Polybrominated Biphenyl Contamination after Five Decades | Request PDF - ResearchGate. (n.d.). ResearchGate. URL: https://www.researchgate.

- Microbial reductive debromination reaction pathway of PBB-153. - ResearchGate. (n.d.). ResearchGate. URL: https://www.researchgate.

- Sources, Analytical Methods and Environmental Characteristics of Polybrominated Biphenyls | Request PDF - ResearchGate. (n.d.). ResearchGate. URL: https://www.researchgate.

- Showing metabocard for this compound (HMDB0341495). (n.d.). Human Metabolome Database. URL: https://hmdb.ca/metabolites/HMDB0341495

- Polybrominated biphenyls (PBBs) and prevalence of autoimmune disorders among members of the Michigan PBB registry - PMC - NIH. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8942004/

- 2,2′,4,4′,5,5′-HexaBB (PBB-153) (unlabeled) 100 µg/mL in isooctane CP 95%. (n.d.). Cambridge Isotope Laboratories, Inc. URL: https://www.isotope.com/products/pbb-153-cs

- This compound (PBB-153) 100 µg/mL in Isooctane - LGC Standards. (n.d.). LGC Standards. URL: https://www.lgcstandards.com/US/en/2-2-4-4-5-5-Hexabromobiphenyl-PBB-153-100-%C2%B5g-mL-in-Isooctane/p/CIL-PBB-153-CS

- Field concentrations and persistence of polybrominated biphenyls in soils and solubility of PBB in natural waters - PMC - NIH. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1637500/

- PBB-153 (Compound) - Exposome-Explorer - IARC. (n.d.). Exposome-Explorer. URL: http://exposome-explorer.iarc.fr/compounds/377

- Field Concentrations and Persistence of Polybrominated Biphenyls in Soils and Solubility of PBB in Natural Waters - ResearchGate. (n.d.). ResearchGate. URL: https://www.researchgate.

Sources

- 1. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 2. This compound | 59080-40-9 [chemicalbook.com]

- 3. Pbb 153 | C12H4Br6 | CID 42948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. Mortality of individuals in a long-term cohort exposed to polybrominated biphenyls (PBBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elimination of PBB-153; Findings from a cohort of Michigan adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A State of the Science Review of Human Health Effects of the Michigan Polybrominated Biphenyl Contamination after Five Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ewg.org [ewg.org]

- 10. isotope.com [isotope.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. chm.pops.int [chm.pops.int]

- 17. Field concentrations and persistence of polybrominated biphenyls in soils and solubility of PBB in natural waters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. stacks.cdc.gov [stacks.cdc.gov]

- 21. Polybrominated biphenyls (PBBs) and prevalence of autoimmune disorders among members of the Michigan PBB registry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

An In-depth Technical Guide to 2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153)

Introduction

2,2',4,4',5,5'-Hexabromobiphenyl, commonly known as PBB-153, is a prominent congener of the polybrominated biphenyls (PBBs) chemical class.[1] Historically used as a flame retardant, PBB-153 has emerged as a persistent organic pollutant (POP) of significant concern due to its widespread environmental contamination, bioaccumulation, and potential for adverse health effects.[2][3] This technical guide provides a comprehensive overview of PBB-153, offering researchers, scientists, and drug development professionals a detailed resource on its chemical properties, synthesis, analytical determination, toxicological profile, and metabolic fate.

A significant incident of environmental contamination occurred in Michigan in the 1970s, where a PBB-based flame retardant, FireMaster, was accidentally mixed into animal feed.[4] This event led to widespread human exposure and has been the subject of long-term epidemiological studies, providing invaluable data on the persistent health effects of PBBs, with PBB-153 being a primary component of the FireMaster mixture.[2][4]

Physicochemical Properties

PBB-153 is a white, crystalline solid with a high degree of lipophilicity, contributing to its bioaccumulative nature.[5] Its chemical structure consists of a biphenyl backbone with six bromine atoms attached at the 2,2',4,4',5,5' positions. This specific substitution pattern influences its chemical stability and toxicological properties.

| Property | Value | Source |

| CAS Number | 59080-40-9 | [5][6] |

| Molecular Formula | C12H4Br6 | [1][5] |

| Molecular Weight | 627.58 g/mol | [5] |

| Melting Point | 72 °C | [5] |

| Boiling Point | Not available (decomposes) | |

| LogP (Octanol-Water Partition Coefficient) | 7.92 | [5] |

| Vapor Pressure | 6.9 x 10-6 Pa | [7] |

Synthesis and Manufacturing

Commercial production of PBBs, including mixtures containing PBB-153, historically involved the bromination of biphenyl.[8] This process typically utilized a Friedel-Crafts catalyst, such as aluminum chloride or iron, to facilitate the electrophilic substitution of bromine onto the biphenyl rings.[8]

For laboratory-scale synthesis of specific congeners like PBB-153, more controlled methods are employed. One such method is the diazo coupling of a brominated aniline with a corresponding bromobenzene.[8] Another approach involves the coupling of Grignard reagents, such as phenylmagnesium bromide, with the aid of a catalyst like copper(II) chloride.[9]

Conceptual Laboratory Synthesis Workflow

Caption: Conceptual workflow for the laboratory synthesis of PBB-153.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of PBB-153 in various matrices, including environmental samples (sediment, water) and biological tissues (serum, adipose tissue), are crucial for exposure assessment and toxicological studies.[10][11] Gas chromatography (GC) coupled with various detectors is the most common analytical approach.

Key Analytical Techniques:

-

Gas Chromatography-Electron Capture Detection (GC-ECD): A sensitive technique for halogenated compounds, though it can be prone to interferences.[4][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Offers higher selectivity and is widely used for confirmation and quantification, often employing isotope dilution methods with 13C-labeled PBB-153 as an internal standard.[11][12][13]

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Provides even greater selectivity and sensitivity, which is particularly useful for complex matrices.[11]

Experimental Protocol: Sample Preparation and GC-MS Analysis of PBB-153 in Serum

-

Sample Collection and Storage: Collect whole blood in non-heparinized tubes. Allow to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.

-

Internal Standard Spiking: Thaw serum samples and spike with a known amount of 13C12-PBB-153 internal standard solution.[11]

-

Extraction:

-

Perform a liquid-liquid extraction using a mixture of organic solvents such as hexane and dichloromethane.[11]

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

-

Carefully collect the organic layer containing the PBBs.

-

-

Cleanup:

-

Pass the organic extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica gel) to remove interfering lipids and other co-extracted compounds.[14]

-

Elute the PBB fraction with an appropriate solvent mixture.

-

-

Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Inject a small aliquot of the concentrated extract into the GC-MS system.

-

GC Conditions: Use a capillary column suitable for separating PBB congeners (e.g., DB-5ms). Program the oven temperature to achieve optimal separation.

-

MS Conditions: Operate the mass spectrometer in electron impact (EI) ionization mode. For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for GC-MS/MS, targeting the characteristic ions of PBB-153 and its labeled internal standard.[13]

-

-

Quantification: Calculate the concentration of PBB-153 in the original serum sample based on the response ratio of the native analyte to the labeled internal standard and the initial sample volume.

GC-MS Analysis Workflow

Caption: Step-by-step workflow for the GC-MS analysis of PBB-153.

Toxicological Profile and Mechanisms of Action

PBB-153 is recognized for its persistence in the human body, with an estimated half-life of over 12 years.[2][4] This long biological persistence, coupled with its toxicological properties, raises significant health concerns.

Key Toxicological Effects:

-

Endocrine Disruption: PBB-153 is a known endocrine-disrupting chemical (EDC).[2][4] It has been shown to interfere with hormone signaling pathways and has been associated with thyroid dysfunction.[4][15] Studies have also suggested a link between PBB exposure and altered pubertal development.[2]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PBBs as "reasonably anticipated to be a human carcinogen."[16] Epidemiological studies of the Michigan cohort have suggested an increased risk of certain cancers, including breast and digestive system cancers, associated with PBB exposure.[4][17]

-

Neurotoxicity: Exposure to PBBs has been linked to neurological symptoms.[18][19] Studies in exposed populations have reported a correlation between serum PBB levels and diminished performance on neurological tests.[18]

-

Immunotoxicity: PBB exposure has been associated with alterations in the immune system, including changes in lymphocyte populations.[20] There is also some evidence suggesting a potential link between PBB-153 levels and an increased prevalence of certain autoimmune disorders.[20]

-

Reproductive and Developmental Toxicity: PBBs can cross the placental barrier and accumulate in breast milk, leading to in-utero and early-life exposure.[21] Such exposures have been linked to adverse reproductive outcomes, including an increased risk of miscarriage and urogenital problems in male offspring.[2][3]

Mechanism of Action

The toxicity of PBB-153 is thought to be mediated, in part, through its interaction with the aryl hydrocarbon receptor (AhR).[22] Activation of the AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which can, in turn, lead to the metabolic activation of other compounds and the generation of oxidative stress.[23] However, the binding affinity of PBBs to the AhR can vary between congeners.[23]

Metabolomic studies have revealed that PBB-153 exposure is associated with alterations in various metabolic pathways, including those related to the microbiome, amino acid metabolism, and oxidative stress.[24][25][26] These metabolic perturbations may underlie some of the observed health effects.

PBB-153 Mediated Toxicological Pathways

Caption: Potential mechanisms of PBB-153 toxicity.

Environmental Fate and Metabolism

PBB-153 is highly persistent in the environment due to its chemical stability and resistance to degradation.[2] It can undergo long-range atmospheric transport and has been detected in remote ecosystems.[7]

Environmental Transformation Pathways:

-

Photodegradation: In laboratory settings, PBB-153 has been shown to undergo rapid photodegradation, primarily resulting in the formation of lower brominated biphenyls.[7] However, the extent of this process in the natural environment is not well understood.[7]

-

Microbial Degradation: Under certain conditions, microorganisms can reductively debrominate PBB-153, although this process is generally slow.[27]

-

Combustion: Incomplete combustion of materials containing PBBs can lead to the formation of polybrominated dibenzofurans (PBDFs), which are also highly toxic.[2][3]

Metabolism in Humans

The metabolism of PBB-153 in humans is extremely slow, which accounts for its long biological half-life.[4] Minor metabolic transformations may occur, leading to the formation of hydroxylated metabolites. However, the primary mechanism of elimination is very slow excretion. Factors such as age at exposure, body mass index (BMI), smoking status, and breastfeeding can influence the elimination rate of PBB-153.[2][4]

Conclusion

This compound (PBB-153) remains a significant environmental and public health concern due to its persistence, bioaccumulation, and diverse toxicological effects. A thorough understanding of its chemical properties, analytical determination, and mechanisms of toxicity is essential for researchers and scientists working in environmental health, toxicology, and drug development. Continued research, particularly leveraging advanced analytical techniques and 'omics' technologies, will be crucial for further elucidating the long-term health consequences of PBB-153 exposure and for developing strategies to mitigate its impact.

References

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polybrominated Biphenyls. NCBI Bookshelf.

- Small, C. M., Marder, M. E., Terrell, M. L., Kilaru, V., Marcus, M., & Pennell, K. D. (2021). Elimination of PBB-153; Findings from a cohort of Michigan adults. Environment International, 156, 106622.

- Curtis, S. W., Marder, M. E., & Marcus, M. (2021). Elimination of PBB-153; findings from a cohort of Michigan adults. ResearchGate.

- State of Michigan. (n.d.). Health Effects from PBB Exposure.

- Sweeney, A. M., Symanski, E., Marder, M. E., Terrell, M. L., & Marcus, M. (2022). Polybrominated biphenyls (PBBs) and prevalence of autoimmune disorders among members of the Michigan PBB registry. Environmental Health, 21(1), 19.

- Environmental Working Group. (n.d.). PBDE-154/PBB-153. EWG || Human Toxome Project.

- Walker, D. I., Marder, M. E., Yano, Y., Terrell, M., Liang, Y., Barr, D. B., Miller, G. W., Jones, D. P., Marcus, M., & Pennell, K. D. (2019). Multigenerational metabolic profiling in the Michigan PBB Registry. Environment International, 125, 182-193.

- Walker, D. I., Marder, M. E., Yano, Y., Terrell, M., Liang, Y., Barr, D. B., Miller, G. W., Jones, D. P., Marcus, M., & Pennell, K. D. (2019). Multigenerational metabolic profiling in the Michigan PBB registry. PubMed.

- Hoffman, S., Liang, D., Hood, R., Tan, Y., Terrell, M., Marder, M., Barton, H., Pearson, M., Walker, D., Barr, D., Jones, D., & Marcus, M. (2023). Assessing Metabolic Differences Associated with Exposure to Polybrominated Biphenyl and Polychlorinated Biphenyls in the Michigan PBB Registry. eScholarship.

- Curtis, S. W., Salisbury-Afshar, E., Marder, M. E., & Marcus, M. (2023). A State of the Science Review of Human Health Effects of the Michigan Polybrominated Biphenyl Contamination after Five Decades. NIH.

- Stockholm Convention. (n.d.). Hexabromobiphenyl.

- Wikipedia. (n.d.). Polybrominated biphenyl.

- Hoffman, S., Liang, D., Hood, R., Tan, Y., Terrell, M., Marder, M., Barton, H., Pearson, M., Walker, D., Barr, D., Jones, D., & Marcus, M. (2023). Assessing Metabolic Differences Associated with Exposure to Polybrominated Biphenyl and Polychlorinated Biphenyls in the Michigan. eScholarship.org.

- Daso, A. P., Fatoki, O. S., & Odendaal, J. P. (2011). Development of analytical procedures for the simultaneous determination of tri- to heptabrominated diphenyl ethers and hexabrominated biphenyl (BB 153) in sediment samples. SciELO South Africa.

- Robertson, L. W., Safe, S. H., Parkinson, A., Pellizzari, E., & Pochini, C. (1981). Synthesis and identification of highly toxic polybrominated biphenyls in the fire retardant Firemaster BP-6. Journal of Agricultural and Food Chemistry, 29(1), 109-114.

- Terrell, M. L., Marder, M. E., Small, C. M., Kilaru, V., & Marcus, M. (2025). Mortality of individuals in a long-term cohort exposed to polybrominated biphenyls (PBBs). Environmental Health, 24(1), 1.

- National Center for Biotechnology Information. (n.d.). Pbb 153. PubChem.

- Chem Service. (2015). SAFETY DATA SHEET.

- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Polybrominated Biphenyls.

- Curtis, S. W., Salisbury-Afshar, E., Marder, M. E., & Marcus, M. (2023). A State of the Science Review of Human Health Effects of the Michigan Polybrominated Biphenyl Contamination after Five Decades. ResearchGate.

- Li, Y., Wang, Y., Zhang, J., & Wang, J. (2023). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. PMC.

- Eljarrat, E., & Barceló, D. (2003). Sources, Analytical Methods and Environmental Characteristics of Polybrominated Biphenyls. ResearchGate.

- Shimadzu. (n.d.). Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE).

- Marder, M. E., Kilaru, V., & Barr, D. B. (2016). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. PMC.

- Meerts, I. A., Letcher, R. J., Hoving, S., Marsh, G., Bergman, A., Lemmen, J. G., van der Burg, B., & Brouwer, A. (2001). Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway. PubMed.

- Valciukas, J. A., Lilis, R., Wolff, M. S., & Anderson, H. A. (1979). The neurotoxicity of polybrominated biphenyls: results of a medical field survey. PubMed.

- Daso, A. P., Fatoki, O. S., & Odendaal, J. P. (2011). Development of analytical procedures for the simultaneous determination of tri- to heptabrominated diphenyl ether and hexabrominated biphenyl (BB 153) in sediment samples. ResearchGate.

- NileRed. (2023, April 6). Biphenyl Preparation from Bromobenzene [Video]. YouTube.

- Li, Y., Wang, Y., Zhang, J., & Wang, J. (2023). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. ResearchGate.

- Li, Y., Wang, Y., Zhang, J., & Wang, J. (2023). Microbial reductive debromination reaction pathway of PBB-153. ResearchGate.

- Agilent Technologies. (n.d.). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s.

- Exposome-Explorer. (n.d.). PBB-153 (Compound). IARC.

- Academic Accelerator. (n.d.). PBB-153: Significance and symbolism.

- Valciukas, J. A., Lilis, R., Wolff, M. S., & Anderson, H. A. (1979). Neurotoxicity of polybrominated biphenyls: results of a medical field survey. OSTI.GOV.

- NILU. (n.d.). DETERMINATION OF THE ENANTIOMER RATIO OF PBB 149 BY GC/NICI-TANDEM MASS SPECTROMETRY IN THE SELECTED REACTION MONITORING MODE.

Sources

- 1. Pbb 153 | C12H4Br6 | CID 42948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elimination of PBB-153; Findings from a cohort of Michigan adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. accustandard.com [accustandard.com]

- 7. chm.pops.int [chm.pops.int]

- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Development of analytical procedures for the simultaneous determination of tri- to heptabrominated diphenyl ethers and hexabrominated biphenyl (BB 153) in sediment samples [scielo.org.za]

- 11. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. nilu.com [nilu.com]

- 15. michigan.gov [michigan.gov]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. Mortality of individuals in a long-term cohort exposed to polybrominated biphenyls (PBBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The neurotoxicity of polybrominated biphenyls: results of a medical field survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neurotoxicity of polybrominated biphenyls: results of a medical field survey (Journal Article) | OSTI.GOV [osti.gov]

- 20. Polybrominated biphenyls (PBBs) and prevalence of autoimmune disorders among members of the Michigan PBB registry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A State of the Science Review of Human Health Effects of the Michigan Polybrominated Biphenyl Contamination after Five Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 23. Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Multigenerational metabolic profiling in the Michigan PBB Registry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Assessing Metabolic Differences Associated with Exposure to Polybrominated Biphenyl and Polychlorinated Biphenyls in the Michigan PBB Registry [escholarship.org]

- 26. escholarship.org [escholarship.org]

- 27. researchgate.net [researchgate.net]

Introduction: The Persistent Legacy of a Flame Retardant

An In-depth Technical Guide to the Physical and Chemical Properties of PBB-153

2,2',4,4',5,5'-Hexabromobiphenyl, commonly known as PBB-153, is a specific congener of the polybrominated biphenyl (PBB) class of chemicals.[1] PBBs are synthetic organic compounds that were widely used as flame retardants in a variety of consumer and industrial products, including plastics for electronics, textiles, and polyurethane foams.[1][2][3][4] PBB-153 was a major component, often the most prevalent, in commercial PBB mixtures like FireMaster® BP-6 and FF-1.[1][5]

The production of PBBs was banned in the United States in 1976 following a major contamination incident in Michigan in 1973, where PBB was accidentally mixed into animal feed.[6][7] Despite the cessation of production, PBB-153 remains a significant environmental and health concern due to its extreme persistence in the environment, its tendency to bioaccumulate in the food chain, and its potential for long-range transport.[4][8][9] As a lipophilic (fat-soluble) compound, it accumulates in the adipose tissues of animals and humans, leading to long-term body burdens.[1][8][10] Its toxicological profile, including its role as an endocrine disruptor and potential carcinogen, necessitates a thorough understanding of its fundamental properties for researchers in toxicology, environmental science, and drug development.[1][10]

Core Physical and Chemical Properties of PBB-153

The physicochemical properties of PBB-153 dictate its environmental fate, bioavailability, and toxicological behavior. Its low water solubility and high lipophilicity are key to its persistence and bioaccumulation.

Summary of Key Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,2,4-tribromo-5-(2,4,5-tribromophenyl)benzene | [1][11] |

| Synonyms | This compound, BB-153 | [1][3] |

| CAS Number | 59080-40-9 | [2][12] |

| Molecular Formula | C₁₂H₄Br₆ | [1][12] |

| Molecular Weight | 627.58 g/mol | [1][12][13] |

| Appearance | White to Off-White Solid | [3][8] |

| Melting Point | 72 °C | [1][5][12] |

| Boiling Point | 474.4 ± 40.0 °C (estimated) | [3] |

| Water Solubility | ~11 µg/L | [1][14] |

| Vapor Pressure | 5.2 x 10⁻⁸ mmHg at 25 °C | [1][5][7] |

| Log Kₒw | 6.39 | [5][8] |

| Henry's Law Constant | 3.9 x 10⁻⁶ atm-m³/mol | [1][5] |

Structural and Chemical Identity

PBB-153 is a member of the polybrominated biphenyls, which are a class of organic compounds consisting of a biphenyl core substituted with bromine atoms.[13] The specific arrangement of six bromine atoms at the 2,2',4,4',5,5' positions on the two phenyl rings defines this particular congener. This structure is highly stable and resistant to degradation.

Caption: Core physicochemical properties of PBB-153.

Toxicokinetics and Biological Significance

The interaction of PBB-153 with biological systems is largely governed by its chemical properties. Its high lipophilicity and resistance to metabolic breakdown are central to its toxicological profile.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption and Distribution : When ingested, PBB-153 is readily absorbed from the intestine and distributed throughout the body.[1] Due to its high octanol-water partition coefficient (Log Kₒw), it preferentially accumulates and is stored in lipid-rich tissues, particularly adipose tissue (fat).[1][8][10] It also circulates in the blood, bound to lipids.[10]

-

Metabolism : PBB-153 is highly resistant to metabolic degradation. In vivo studies in rats have shown that the vast majority of a given dose is not metabolized.[1] While some in vitro studies using liver microsomes have produced hydroxylated metabolites, this process is extremely limited in the whole organism.[1]

-

Excretion : Excretion of PBB-153 is exceptionally slow, with less than 10% of a dose being excreted over an extended period.[1] This slow elimination leads to a very long biological half-life.

-

Biological Half-Life : The adjusted median participant-specific half-life for PBB-153 in humans has been estimated to be approximately 12.23 years.[10][15] This long half-life means that the body burden decreases very slowly, even decades after exposure has ceased.[10]

Caption: Toxicokinetic pathway of PBB-153 in the human body.

Mechanism of Toxicity

The toxicity of PBB-153 is thought to be mediated primarily through its interaction with the aryl hydrocarbon receptor (AhR).[1][2] Binding and activation of the AhR can disrupt normal cellular processes, leading to changes in gene expression that affect biochemical and endocrine pathways.[1] PBB-153 is also recognized as an endocrine-disrupting chemical (EDC), and exposure has been linked to various adverse health outcomes, including alterations in the immune system and metabolic pathways.[10][16][17][18]

Analytical Methodologies and Spectroscopic Data

Accurate quantification of PBB-153 in environmental and biological samples is critical for exposure assessment and toxicological research. Gas chromatography is the cornerstone of PBB-153 analysis.

Primary Analytical Technique: GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method for the analysis of PBB-153.[8][19] For enhanced sensitivity and selectivity, especially in complex biological matrices, tandem mass spectrometry (GC-MS/MS) is often employed.[20]

Key Spectroscopic Data:

-

Mass Spectrometry (GC-MS): In electron ionization (EI) mode, the mass spectrum of PBB-153 is characterized by its molecular ion peak and a prominent isotopic pattern due to the presence of six bromine atoms. Key fragments include m/z values of 308 and 468.[1] Under negative chemical ionization (NICI) conditions, the bromide ions (m/z 79 and 81) are the most abundant fragments.[21]

-

Isotope Dilution: For precise quantification, isotope dilution analysis is the gold standard. This involves spiking the sample with a known amount of a stable isotope-labeled internal standard, such as ¹³C₁₂-PBB-153, prior to extraction and cleanup.[19][20][22]

Analytical Challenges: A significant challenge in PBB-153 analysis is its potential for co-elution with other persistent organic pollutants that have similar chemical properties, most notably the polybrominated diphenyl ether congener BDE-154, on certain GC columns.[8][19] High-resolution GC columns and specific MS/MS transitions are necessary to ensure accurate differentiation and quantification.[19][22]

Experimental Protocols

The following protocols outline standardized workflows for the determination of PBB-153 in biological samples and the subsequent analysis of its metabolic impact.

Protocol 1: Quantification of PBB-153 in Human Serum by GC-MS/MS

This protocol is based on established methods for analyzing persistent organic pollutants in human matrices.[20][23]

Methodology:

-

Sample Preparation:

-

Spike a 1 mL serum sample with ¹³C₁₂-PBB-153 internal standard.

-

Denature proteins with formic acid and water.

-

Perform a liquid-liquid extraction (LLE) using a mixture of hexane and ethyl ether.

-

Vortex and centrifuge the sample to separate the organic and aqueous layers.

-

Collect the organic (top) layer containing the PBBs.

-

-

Sample Cleanup:

-

Pass the extracted organic solvent through a multi-layer silica gel/Florisil solid-phase extraction (SPE) column to remove interfering lipids and other compounds.

-

Elute the PBB fraction with hexane.

-

Concentrate the final eluate to a small volume under a gentle stream of nitrogen.

-

-

Instrumental Analysis:

-

Inject the concentrated extract into a gas chromatograph equipped with a tandem mass spectrometer (GC-MS/MS).

-

Use a high-resolution capillary column (e.g., DB-5ms) for optimal separation.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantify the native PBB-153 by comparing its peak area to that of the ¹³C₁₂-PBB-153 internal standard using a calibration curve.

-

Caption: Workflow for PBB-153 quantification in serum.

Protocol 2: Untargeted Metabolomics for Assessing PBB-153 Exposure Effects

This workflow identifies metabolic pathway perturbations associated with PBB-153 exposure.[16][24]

Methodology:

-

Cohort and Sample Collection:

-

Collect plasma or serum samples from a human cohort with a known history of PBB exposure (e.g., the Michigan PBB Registry).

-

Divide each sample into two aliquots: one for PBB quantification and one for metabolomic profiling.

-

-

Exposure Quantification:

-

Quantify PBB-153 levels in one aliquot using the GC-MS/MS protocol described above.

-

-

Metabolomic Profiling:

-

Perform untargeted high-resolution metabolomic profiling on the second aliquot using liquid chromatography with high-resolution mass spectrometry (LC-HRMS).

-

Analyze samples in both positive and negative ionization modes to achieve broad coverage of the metabolome.

-

-

Data Processing and Analysis:

-

Process the raw LC-HRMS data to detect and align metabolic features.

-

Perform statistical analysis (e.g., correlation analysis) to identify metabolic features that are significantly associated with the quantified PBB-153 concentrations.

-

-

Pathway Analysis:

Conclusion

PBB-153 stands as a legacy pollutant whose impact is defined by its robust chemical structure and resulting physicochemical properties. Its high stability, low water solubility, and extreme lipophilicity drive its persistence in the environment and its accumulation in biological systems. The slow rate of metabolism and excretion results in a multi-decade biological half-life, ensuring that human populations exposed in the past continue to carry a significant body burden. A deep understanding of these core properties, from molecular weight to partition coefficients, is essential for accurately modeling its environmental fate, assessing toxicological risk, and developing strategies to understand its long-term health consequences. The analytical and metabolomic workflows detailed here provide the necessary tools for researchers to continue investigating the lasting legacy of this once-prevalent flame retardant.

References

- Wikipedia. (n.d.). Polybrominated biphenyl.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42948, Pbb 153.

- Exposome-Explorer. (n.d.). PBB-153 (Compound).

- CAS Common Chemistry. (n.d.). PBB 153.

- Walker, D. I., Marder, M. E., Yano, Y., Terrell, M., Liang, Y., Barr, D. B., Miller, G. W., Jones, D. P., Marcus, M., & Pennell, K. D. (2018). Multigenerational metabolic profiling in the Michigan PBB registry. eScholarship.org.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls.

- Small, C. M., DeBrosse, S. D., & Karmaus, W. (2021). Elimination of PBB-153; Findings from a cohort of Michigan adults. PLoS ONE, 16(5), e0251342.

- Small, C. M., DeBrosse, S. D., & Karmaus, W. (2021). Elimination of PBB-153; findings from a cohort of Michigan adults. ResearchGate.

- International Agency for Research on Cancer. (2018). Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107.

- Gómara, B., Herrero, L., & González, M. J. (2011). POLYBROMINATED BIPHENYLS - Chiral Organic Pollutants: Monitoring and Characterization in Food and the Environment.

- Tokarz, J., D'Amico, M., Parvathareddy, J., Marder, M. E., Marcus, M., & Pennell, K. D. (2021). Assessing Metabolic Differences Associated with Exposure to Polybrominated Biphenyl and Polychlorinated Biphenyls in the Michigan PBB Registry. ProQuest.

- Xu, W., Zhang, A., Zhang, S., & Chen, J. (2006). [Determination of vapor pressures of six polybrominated biphenyl congeners by gas chromatography]. Se Pu, 24(4), 385-388.

- Sacta, M. A., & Karmaus, W. J. (2016). Determinants of Polybrominated Biphenyl Serum Decay among Women in the Michigan PBB Cohort. Environmental Health Perspectives, 124(6), 786–791.

- ResearchGate. (n.d.). Sources, Analytical Methods and Environmental Characteristics of Polybrominated Biphenyls.

- Walker, D. I., Marder, M. E., Yano, Y., Terrell, M. L., Liang, Y., Barr, D. B., Miller, G. W., Jones, D. P., Marcus, M., & Pennell, K. D. (2018). Multigenerational metabolic profiling in the Michigan PBB Registry. Environment international, 118, 274–284.

- Stockholm Convention on Persistent Organic Pollutants. (n.d.). Hexabromobiphenyl.

- Marder, M. E., Yano, Y., Liang, Y., Barr, D. B., Marcus, M., & Pennell, K. D. (2019). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 43(8), 633–642.

- International Programme on Chemical Safety (IPCS). (1994). Polybrominated biphenyls (EHC 152). INCHEM.

- J-GLOBAL. (n.d.). PBB-153.

- U.S. Environmental Protection Agency (EPA). (2013). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs)

- U.S. Environmental Protection Agency (EPA). (n.d.).

- Hieber, J., Vetter, W., & Hummert, K. (2004). DETERMINATION OF THE ENANTIOMER RATIO OF PBB 149 BY GC/NICI-TANDEM MASS SPECTROMETRY IN THE SELECTED REACTION MONITORING MODE. NILU.

- Nakari, T. (2008). Comparison of toxicity of congener-153 of PCB, PBB, and PBDE to Daphnia magna. Ecotoxicology and Environmental Safety, 69(1), 37-43.

- The Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0341495).

- Sweeney, A. M., & Symanski, E. (2020). Polybrominated biphenyls (PBBs) and prevalence of autoimmune disorders among members of the Michigan PBB registry. Environmental Health, 19(1), 11.

- Qmx Laboratories. (n.d.). Polybrominated Biphenyls Reference Materials.

- National Center for Biotechnology Information. (n.d.). Table 4-3, Physical and Chemical Properties of Selected PBBs - Toxicological Profile for Polybrominated Biphenyls.

Sources

- 1. Pbb 153 | C12H4Br6 | CID 42948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 4. CAS 59080-40-9: PBB 153 | CymitQuimica [cymitquimica.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chm.pops.int [chm.pops.int]

- 10. Elimination of PBB-153; Findings from a cohort of Michigan adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (PBB-153) 100 µg/mL in Isooctane [lgcstandards.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. Exposome-Explorer - PBB-153 (Compound) [exposome-explorer.iarc.fr]

- 14. Table 4-3, Physical and Chemical Properties of Selected PBBsa - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Multigenerational metabolic profiling in the Michigan PBB registry [escholarship.org]

- 17. Assessing Metabolic Differences Associated with Exposure to Polybrominated Biphenyl and Polychlorinated Biphenyls in the Michigan PBB Registry - ProQuest [proquest.com]

- 18. Polybrominated biphenyls (PBBs) and prevalence of autoimmune disorders among members of the Michigan PBB registry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. POLYBROMINATED BIPHENYLS - Chiral Organic Pollutants: Monitoring and Characterization in Food and the Environment [ebrary.net]

- 20. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nilu.com [nilu.com]

- 22. researchgate.net [researchgate.net]

- 23. Determinants of Polybrominated Biphenyl Serum Decay among Women in the Michigan PBB Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Multigenerational metabolic profiling in the Michigan PBB Registry - PMC [pmc.ncbi.nlm.nih.gov]

2,2',4,4',5,5'-Hexabromobiphenyl molecular structure

An In-Depth Technical Guide to the Molecular Structure and Analysis of 2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153)

Introduction

This compound, commonly known as PBB-153, is a prominent congener of the polybrominated biphenyls (PBBs) class of compounds.[1][2] PBBs are synthetic organic chemicals that were historically employed as flame retardants in a variety of consumer and industrial products, including plastics, textiles, and electronic equipment.[2][3] The commercial production of PBBs, particularly the mixture known as FireMaster®, which was predominantly composed of PBB-153, ceased in the United States following a widespread contamination incident in Michigan in the 1970s.[4][5][6] Despite the cessation of its production, the environmental persistence, lipophilic nature, and propensity for bioaccumulation make PBB-153 a continued subject of significant scientific and regulatory concern.[3][7]

This technical guide provides a comprehensive overview of the molecular structure of PBB-153, its physicochemical properties, analytical methodologies for its detection, and insights into its toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of persistent organic pollutants (POPs) and their impact on human health and the environment.

Molecular Structure and Physicochemical Properties

The defining feature of PBB-153 is its molecular architecture, which consists of a biphenyl core with six bromine atoms attached at specific positions on the two phenyl rings.[2] The nomenclature 2,2',4,4',5,5' precisely describes the substitution pattern of the bromine atoms. This high degree of bromination significantly influences the molecule's chemical and physical properties, contributing to its stability and resistance to degradation.

The ortho-substitution of bromine atoms at the 2 and 2' positions creates steric hindrance, which restricts the free rotation of the phenyl rings around the central carbon-carbon bond. This torsional barrier results in a non-planar conformation, a critical factor influencing its biological activity and interaction with cellular receptors.[8]

Key Physicochemical Data for PBB-153

| Property | Value | Source(s) |

| IUPAC Name | 1,2,4-tribromo-5-(2,4,5-tribromophenyl)benzene | [1][2] |

| CAS Number | 59080-40-9 | [1][3][9] |

| Molecular Formula | C₁₂H₄Br₆ | [1][2][3] |

| Molecular Weight | 627.58 g/mol | [1][2][9] |

| Melting Point | 72 °C | [9][10] |

| Boiling Point | 474.4±40.0 °C (Predicted) | [10] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate. | [10] |

| Appearance | White to off-white solid. | [10] |

Molecular Structure Visualization

The following diagram illustrates the 2D chemical structure of this compound.

Caption: 2D structure of this compound (PBB-153).

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of PBB-153 in various matrices, including environmental samples and biological tissues, are crucial for exposure assessment and toxicological studies. Due to its persistence and presence at trace levels, highly sensitive and selective analytical techniques are required. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed method for the analysis of PBB-153.[7][11]

Experimental Protocol: Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS)

This protocol outlines a robust method for the quantification of PBB-153 in human serum, adapted from established methodologies.[11][12] The use of an isotopically labeled internal standard, such as ¹³C₁₂-PBB-153, is critical for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[7][13]

1. Sample Preparation:

- Internal Standard Spiking: A known amount of ¹³C₁₂-PBB-153 internal standard is added to the serum sample.

- Liquid-Liquid Extraction (LLE): The serum is extracted with an organic solvent mixture (e.g., hexane:dichloromethane) to isolate the lipophilic PBB-153.

- Solid-Phase Extraction (SPE): The extract is further purified using an SPE cartridge (e.g., silica gel or Florisil) to remove interfering compounds.

- Solvent Evaporation and Reconstitution: The purified extract is concentrated under a gentle stream of nitrogen and reconstituted in a small volume of a suitable solvent (e.g., isooctane).

2. GC-MS/MS Analysis:

- Gas Chromatograph (GC): An Agilent 7890A GC or equivalent is used.

- Column: A capillary column suitable for separating halogenated compounds (e.g., DB-5ms).

- Injector: Splitless injection mode is typically used to maximize sensitivity.

- Temperature Program: An optimized temperature gradient is employed to ensure the separation of PBB-153 from other congeners and potential interferences.

- Tandem Mass Spectrometer (MS/MS): An Agilent 7000B tandem MS or equivalent is used.